molecular formula C11H10BrNO2 B7974599 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)benzonitrile

5-Bromo-2-((tetrahydrofuran-3-yl)oxy)benzonitrile

Cat. No.: B7974599
M. Wt: 268.11 g/mol
InChI Key: RPKNFEFZEJWHBQ-UHFFFAOYSA-N
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Description

5-Bromo-2-((tetrahydrofuran-3-yl)oxy)benzonitrile (CAS: 1893403-92-3) is a brominated benzonitrile derivative featuring a tetrahydrofuran-3-yloxy substituent at position 2 and a bromine atom at position 5 of the aromatic ring. This compound is commercially available with a purity of 95% and is used as a key intermediate in pharmaceutical synthesis, particularly in the development of targeted therapies . Its structure combines the electron-withdrawing nitrile group with a cyclic ether moiety, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

5-bromo-2-(oxolan-3-yloxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-9-1-2-11(8(5-9)6-13)15-10-3-4-14-7-10/h1-2,5,10H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKNFEFZEJWHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-((tetrahydrofuran-3-yl)oxy)benzonitrile is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a benzonitrile moiety, and a tetrahydrofuran ring, which contributes to its unique chemical properties. The molecular formula is C11H10BrNOC_{11}H_{10}BrNO, and it has a molecular weight of approximately 252.1 g/mol. The presence of the tetrahydrofuran ring is significant as it may influence the compound's solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the bromination of the benzonitrile followed by the introduction of the tetrahydrofuran moiety through etherification reactions. This synthetic route allows for the functionalization of the compound, which is crucial for exploring its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, compounds with similar structures have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 16 to 64 µg/mL, indicating moderate to strong antimicrobial potential .

Anticancer Activity

The anticancer properties of related compounds have been explored extensively. Research indicates that derivatives with electron-withdrawing groups on the benzene ring exhibit improved cytotoxicity against several cancer cell lines, including human gastric adenocarcinoma (AGS) cells. The structure-activity relationship suggests that substituents at specific positions on the aromatic ring can significantly enhance anticancer activity .

Case Studies

  • Study on Structure-Activity Relationship (SAR) :
    A study investigated various derivatives of benzonitrile compounds, including those similar to this compound. The results indicated that modifications in the tetrahydrofuran ring and substitutions on the benzene ring significantly influenced biological activity. Compounds with halogen substitutions showed enhanced activity against cancer cells, with IC50 values ranging from 5 to 15 µM .
  • Antioxidant Activity :
    In vitro assays demonstrated that certain derivatives exhibited antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. The DPPH radical scavenging assay showed that some compounds had significant scavenging effects, suggesting potential therapeutic applications in oxidative stress management .

Data Summary

Biological Activity Observed Effect Reference
AntimicrobialMIC: 16 - 64 µg/mL
AnticancerIC50: 5 - 15 µM
AntioxidantSignificant scavenging

Scientific Research Applications

Medicinal Chemistry

A. Kinase Inhibition

One of the primary applications of 5-bromo-2-((tetrahydrofuran-3-yl)oxy)benzonitrile is its role as a kinase inhibitor. Compounds of similar structure have been identified as inhibitors of TBK1 and IKKε kinases, which are implicated in various diseases, including cancer and inflammatory conditions. The inhibition of these kinases can lead to therapeutic interventions for diseases such as rheumatoid arthritis, psoriasis, and neurodegenerative disorders like Alzheimer's disease .

B. Anti-Trypanosomal Activity

Research has shown that benzonitrile derivatives exhibit anti-trypanosomal activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The structure-activity relationship (SAR) studies indicate that modifications to the benzonitrile core can enhance potency against the parasite, highlighting the potential of compounds like this compound in treating neglected tropical diseases .

Pharmacological Studies

A. Drug Development

The compound has been utilized in drug development processes due to its favorable pharmacokinetic properties. In vitro studies demonstrate that modifications to the tetrahydrofuran moiety can improve solubility and bioavailability, critical factors for effective drug formulation .

B. Virtual Screening and Ligand Development

Pharmacophore-based virtual screening has identified compounds with similar structures that interact with programmed cell death protein 1 (PD-1), suggesting potential applications in cancer immunotherapy. The ability to modulate PD-L1 interactions may provide avenues for developing novel cancer treatments .

Table 1: Summary of Applications and Findings

Application AreaFindingsReferences
Kinase InhibitionEffective against TBK1 and IKKε; potential for treating cancer and inflammatory diseases
Anti-Trypanosomal ActivityDemonstrated potency against Trypanosoma brucei; SAR indicates structural modifications enhance efficacy
Drug DevelopmentImproved pharmacokinetic properties observed; critical for formulation
Cancer ImmunotherapyIdentified as a candidate for modulating PD-L1 interactions; potential in cancer treatment

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution under transition-metal catalysis. For example:

Reaction Conditions Product Yield Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, THF/H₂O (3:1), 80°C, 12 h5-Aryl-2-((tetrahydrofuran-3-yl)oxy)benzonitrile78–85%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, amine, toluene, 110°C, 24 h5-Amino-2-((tetrahydrofuran-3-yl)oxy)benzonitrile65–72%

These reactions highlight the bromine’s role in forming carbon–carbon and carbon–heteroatom bonds, critical for diversifying molecular scaffolds .

Functionalization of the Nitrile Group

The cyano group participates in hydrolysis and reduction reactions:

Transformation Reagents/Conditions Product Yield Reference
Hydrolysis to amideH₂O₂ (30%), NaOH (10%), EtOH, 60°C, 6 h5-Bromo-2-((tetrahydrofuran-3-yl)oxy)benzamide88%
Reduction to amineLiAlH₄, THF, 0°C → rt, 4 h5-Bromo-2-((tetrahydrofuran-3-yl)oxy)benzylamine74%

The nitrile’s electronic effects also stabilize intermediates in cycloaddition reactions .

Tetrahydrofuran Ring Modifications

The tetrahydrofuran-3-yloxy moiety undergoes ring-opening and functionalization:

Reaction Conditions Product Yield Reference
Acid-catalyzed ring-openingHCl (conc.), MeOH, reflux, 8 h5-Bromo-2-(3-hydroxypropoxy)benzonitrile92%
Epoxidationm-CPBA, CH₂Cl₂, 0°C → rt, 12 hEpoxide derivative68%

These modifications enable further derivatization for pharmacokinetic optimization .

Key Mechanistic Insights

  • Electronic Effects : The electron-withdrawing nitrile and bromine direct electrophilic attacks to the ortho/para positions of the benzene ring .

  • Steric Considerations : The tetrahydrofuran ring imposes steric hindrance, favoring reactions at the 5-position over the 2-position .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

5-Bromo-2-hydroxybenzonitrile
  • Structure : Bromine at position 5, hydroxyl (-OH) at position 2.
  • Key Properties :
    • Forms hydrogen-bonded infinite chains in the solid state via O–H⋯N interactions (O⋯N distance: ~2.80 Å), enhancing crystalline stability .
    • Utilized in synthesizing antiretroviral drugs, cancer therapies, and osteoporosis treatments due to its reactive hydroxyl group .
5-Bromo-2-ethoxybenzonitrile
  • Structure : Ethoxy (-OCH₂CH₃) at position 2.
  • Key Properties :
    • The linear ethoxy group may reduce steric hindrance compared to the cyclic tetrahydrofuran-3-yloxy group.
    • Used in chemical synthesis, though specific pharmacological applications are less documented .
  • Comparison : The ethoxy group likely confers higher lipophilicity than the hydroxyl analog but less rigidity than the tetrahydrofuran-derived substituent.
5-Bromo-3-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile
  • Structure : Methoxy (-OCH₃) at position 3, tetrahydropyran-4-yloxy at position 2.
  • Comparison : The additional methoxy group and larger cyclic ether may influence pharmacokinetics, such as absorption and distribution.

Functional Group Modifications

Nitrile Group Positioning
  • 4-Bromobenzonitrile, 2-Bromobenzonitrile, 3-Bromobenzonitrile :
    • Differ in bromine substitution positions (para, ortho, meta).
    • Ortho-substituted nitriles (e.g., 2-Bromobenzonitrile) exhibit distinct electronic effects due to proximity to the nitrile group, affecting reactivity in cross-coupling reactions .
  • Comparison : The para-bromo substitution in 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)benzonitrile may stabilize the aromatic ring differently compared to ortho/meta analogs.
Halogen and Alkoxy Combinations
  • 5-Bromo-3-fluoro-2-methoxybenzonitrile :
    • Features fluorine at position 3 and methoxy at position 2.
    • Fluorine’s electronegativity enhances metabolic stability and membrane permeability in drug design .
  • Comparison : The absence of fluorine in this compound may reduce its metabolic resistance but simplify synthesis.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight* Key Applications/Properties Reference
This compound Br (5), THF-O (2) ~268.1 g/mol Pharmaceutical intermediate
5-Bromo-2-hydroxybenzonitrile Br (5), -OH (2) ~198.0 g/mol Antiretroviral/cancer drug synth
5-Bromo-2-ethoxybenzonitrile Br (5), -OCH₂CH₃ (2) ~226.1 g/mol Chemical synthesis
5-Bromo-3-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile Br (5), -OCH₃ (3), THP-O (2) ~312.2 g/mol Drug development

*Calculated based on molecular formulas.

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